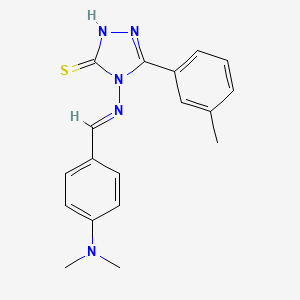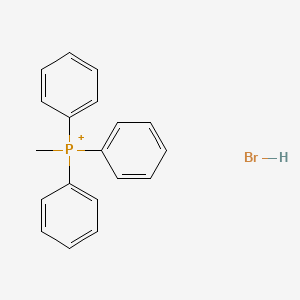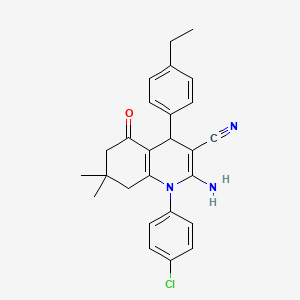![molecular formula C19H16N2O3 B12054605 7-Hydroxy-5-oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-6-carboxanilide](/img/structure/B12054605.png)
7-Hydroxy-5-oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-6-carboxanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of pyridoquinolines This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused with a quinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE typically involves the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline . The reaction is carried out under controlled conditions to prevent the partial destruction of the original heterocyclic ester and avoid the formation of specific impurities . Elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are used to confirm the structure of the synthesized compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure high yield and purity.
化学反応の分析
Types of Reactions
7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. As a potential aldosterone synthase inhibitor, it may interfere with the enzyme’s activity, leading to reduced synthesis of aldosterone, a hormone that regulates sodium and potassium levels in the blood . This inhibition can result in increased excretion of sodium and water, thereby exerting a diuretic effect.
類似化合物との比較
Similar Compounds
- 7-HYDROXY-5-OXO-N-(1-PHENYLETHYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- 7-HYDROXY-5-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- 7-HO-5-OXO-N-PENTYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE
Uniqueness
The uniqueness of 7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE lies in its specific functional groups and tricyclic structure, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown promising diuretic effects and potential as an aldosterone synthase inhibitor .
特性
分子式 |
C19H16N2O3 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC名 |
4-hydroxy-2-oxo-N-phenyl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H16N2O3/c22-17-14-10-4-6-12-7-5-11-21(16(12)14)19(24)15(17)18(23)20-13-8-2-1-3-9-13/h1-4,6,8-10,22H,5,7,11H2,(H,20,23) |
InChIキー |
OKZJCRZIXIYFOA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12054538.png)



pentanedioic acid](/img/structure/B12054558.png)








